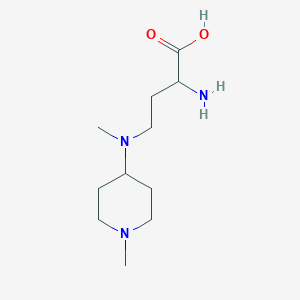
2-Amino-4-(methyl(1-methylpiperidin-4-yl)amino)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-4-(methyl(1-methylpiperidin-4-yl)amino)butanoic acid is a complex organic compound with potential applications in various scientific fields. This compound features a butanoic acid backbone with an amino group at the second position and a substituted piperidine ring at the fourth position. The presence of both amino and carboxylic acid functional groups makes it an interesting molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(methyl(1-methylpiperidin-4-yl)amino)butanoic acid can be achieved through a multi-step process involving the following key steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.
Substitution Reaction: The methyl group can be introduced to the piperidine ring through a substitution reaction using methylating agents like methyl iodide.
Coupling Reaction: The final step involves coupling the substituted piperidine ring with the aminobutanoic acid backbone using coupling agents like carbodiimides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques like chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-4-(methyl(1-methylpiperidin-4-yl)amino)butanoic acid can undergo various types of chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The methyl group on the piperidine ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated derivatives.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme-substrate interactions due to its unique structure.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Amino-4-(methyl(1-methylpiperidin-4-yl)amino)butanoic acid involves its interaction with specific molecular targets. The amino and carboxylic acid groups can form hydrogen bonds with target molecules, while the piperidine ring can interact with hydrophobic pockets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-4-methylpyridine: Similar in having an amino group and a substituted ring structure.
2-Amino-4-(methylamino)butanoic acid: Similar in having an amino group and a butanoic acid backbone.
Uniqueness
2-Amino-4-(methyl(1-methylpiperidin-4-yl)amino)butanoic acid is unique due to the presence of both a substituted piperidine ring and a butanoic acid backbone. This combination of functional groups provides a unique set of chemical and biological properties that are not found in simpler analogs.
Propriétés
Formule moléculaire |
C11H23N3O2 |
|---|---|
Poids moléculaire |
229.32 g/mol |
Nom IUPAC |
2-amino-4-[methyl-(1-methylpiperidin-4-yl)amino]butanoic acid |
InChI |
InChI=1S/C11H23N3O2/c1-13-6-3-9(4-7-13)14(2)8-5-10(12)11(15)16/h9-10H,3-8,12H2,1-2H3,(H,15,16) |
Clé InChI |
DXSXNNDVCHRHAO-UHFFFAOYSA-N |
SMILES canonique |
CN1CCC(CC1)N(C)CCC(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


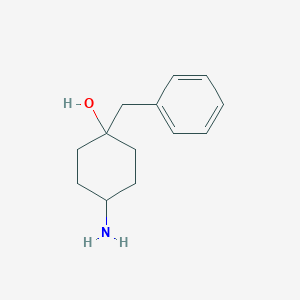
![2-{[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]formamido}aceticacid](/img/structure/B15325557.png)
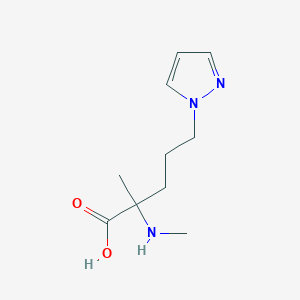
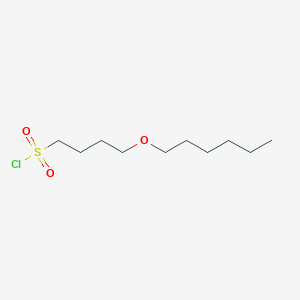


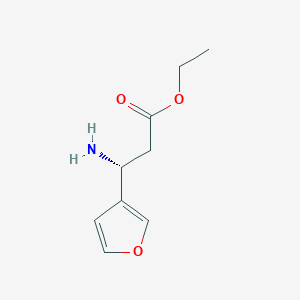

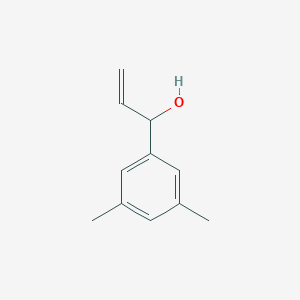
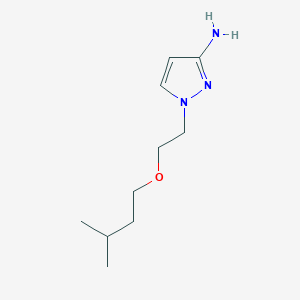
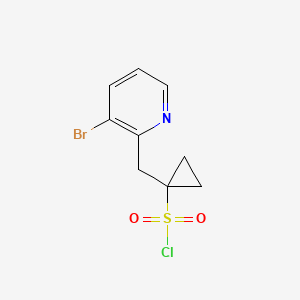
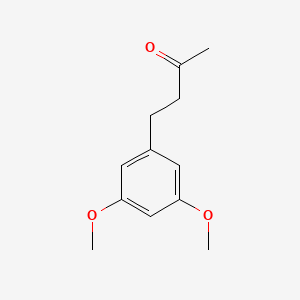
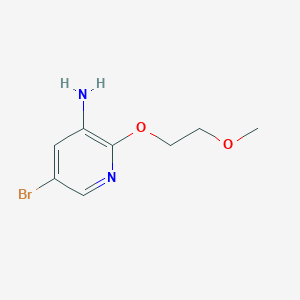
![3-(2,4-Dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-methyl-2-(methylamino)propanoic acid](/img/structure/B15325620.png)
